Methyl 3-cyano-5-hydroxybenzoate
Overview
Description
Methyl 3-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring, along with a methyl ester group (-COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-cyano-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyano-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-cyano-5-oxobenzoate.
Reduction: The cyano group can be reduced to an amine group, yielding methyl 3-amino-5-hydroxybenzoate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl group in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Methyl 3-cyano-5-oxobenzoate
Reduction: Methyl 3-amino-5-hydroxybenzoate
Substitution: Various alkyl or acyl derivatives
Scientific Research Applications
Methyl 3-cyano-5-hydroxybenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the development of biochemical assays and as a precursor for biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-cyano-5-hydroxybenzoate depends on its specific application. In chemical reactions, the cyano and hydroxyl groups can participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Methyl 3-cyano-4-hydroxybenzoate: Similar structure but with the hydroxyl group at the 4-position.
Methyl 3-amino-5-hydroxybenzoate: Contains an amino group instead of a cyano group.
Methyl 3-cyano-5-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness: Methyl 3-cyano-5-hydroxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential applications. The combination of the cyano and hydroxyl groups on the benzene ring allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
methyl 3-cyano-5-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKUPKPTGAQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620496 | |
Record name | Methyl 3-cyano-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453565-76-9 | |
Record name | Methyl 3-cyano-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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